4-Fluoro-3-(trifluoromethyl)benzoyl chloride

Organic Synthesis Reaction Kinetics Electrophilicity

4-Fluoro-3-(trifluoromethyl)benzoyl chloride (CAS 67515-56-4) is a substituted benzoyl chloride featuring a para-fluoro group and a meta-trifluoromethyl (CF₃) group on the aromatic ring. With a molecular formula of C₈H₃ClF₄O and a molecular weight of 226.55 g/mol, this compound is characterized by the presence of the reactive acyl chloride functional group (COCl).

Molecular Formula C8H3ClF4O
Molecular Weight 226.55 g/mol
CAS No. 67515-56-4
Cat. No. B1295483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(trifluoromethyl)benzoyl chloride
CAS67515-56-4
Molecular FormulaC8H3ClF4O
Molecular Weight226.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)F
InChIInChI=1S/C8H3ClF4O/c9-7(14)4-1-2-6(10)5(3-4)8(11,12)13/h1-3H
InChIKeyBUDISZQHCHGLJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(trifluoromethyl)benzoyl chloride (CAS 67515-56-4): Fluorinated Benzoyl Chloride Intermediate for Pharmaceutical and Material Science R&D


4-Fluoro-3-(trifluoromethyl)benzoyl chloride (CAS 67515-56-4) is a substituted benzoyl chloride featuring a para-fluoro group and a meta-trifluoromethyl (CF₃) group on the aromatic ring [1]. With a molecular formula of C₈H₃ClF₄O and a molecular weight of 226.55 g/mol, this compound is characterized by the presence of the reactive acyl chloride functional group (COCl) . This combination of strong electron-withdrawing fluorine-containing substituents on the aromatic ring substantially enhances the electrophilicity of the carbonyl carbon compared to unsubstituted or mono-substituted benzoyl chlorides . It is primarily employed as a key synthetic building block for introducing the 4-fluoro-3-(trifluoromethyl)benzoyl moiety into target molecules via nucleophilic acylation, particularly in the development of kinase inhibitors, materials with tunable electrochemical properties, and fluorine-containing specialty intermediates . The compound is a clear, colorless to pale yellow liquid with a reported density of approximately 1.493 g/mL at 25 °C and a boiling point of 170 °C (lit.) .

Why 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride Cannot Be Substituted with Common Benzoyl Chloride Analogs in R&D


The specific substitution pattern on 4-fluoro-3-(trifluoromethyl)benzoyl chloride is not arbitrary; it confers a unique combination of electronic, steric, and lipophilic properties that are irreproducible by more common or readily available benzoyl chloride analogs. Generic substitution with, for example, 4-(trifluoromethyl)benzoyl chloride or 4-fluorobenzoyl chloride fails because these alternatives do not simultaneously provide the synergistic electron-withdrawing effect of both the para-fluoro and meta-CF₃ groups, which is critical for the electrophilicity of the carbonyl carbon and the subsequent reactivity and stability of the resulting amides or esters [1]. In polymer applications, using 4-(trifluoromethyl)benzoyl chloride primarily increases hydrophobicity, while 4-fluorobenzoyl chloride introduces a site for subsequent nucleophilic aromatic substitution [2]. The target compound uniquely enables both pathways or a differentiated property profile due to the combined influence of the two substituents on the aromatic ring's electron density and the resultant molecular properties like lipophilicity and metabolic stability [3]. Direct substitution can alter reaction yields, product purity, and the final performance characteristics in biological or material systems, as detailed in the quantitative evidence below.

Quantitative Differentiation of 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride: Head-to-Head and Cross-Study Comparative Data


Electronic Effect Differentiation: Predicted Reactivity Advantage Over 4-(Trifluoromethyl)benzoyl Chloride

The target compound possesses both a para-fluoro and a meta-trifluoromethyl group, whereas 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7) contains only the para-CF₃ group. This dual substitution is predicted to exert a stronger overall electron-withdrawing effect on the aromatic ring, which enhances the electrophilicity of the acyl chloride carbonyl carbon . While direct experimental rate constant comparisons for this specific pair are not identified in the primary literature, the class-level inference based on the known -I (inductive) and -M (mesomeric) effects of the substituents supports this claim [1]. The trifluoromethyl group strongly withdraws electron density inductively (-I), and the para-fluoro substituent can withdraw inductively (-I) while donating by resonance (+M). The net effect is a highly activated acyl chloride for nucleophilic attack compared to mono-substituted analogs [2].

Organic Synthesis Reaction Kinetics Electrophilicity

Lipophilicity (LogP) Comparison: Higher Lipophilicity Compared to 4-Fluorobenzoyl Chloride

The computed LogP (octanol-water partition coefficient) for 4-fluoro-3-(trifluoromethyl)benzoyl chloride is 3.22 to 3.4, reflecting the significant contribution of the trifluoromethyl group to lipophilicity [1]. In contrast, the simpler analog 4-fluorobenzoyl chloride (CAS 403-43-0) is reported to have a significantly lower LogP, with one source indicating a value of 1.78 [2]. The difference of approximately 1.5 log units represents a more than 30-fold increase in octanol-water partition coefficient for the target compound.

Medicinal Chemistry ADME Lipophilicity

Differentiation in Polymer Modification: Enables Subsequent Functionalization Compared to 4-(Trifluoromethyl)benzoyl Chloride

In a study on the post-polymerization modification of Diels-Alder polyphenylenes, the choice of benzoyl chloride derivative dictated the properties and functional handles available on the resulting polymer [1]. Using 4-(trifluoromethyl)benzoyl chloride yielded a polymer with increased hydrophobicity but no further reactive site for substitution. In contrast, using 4-fluorobenzoyl chloride introduced a reactive fluoro substituent on the lateral phenyl group, which was successfully further functionalized by nucleophilic aromatic substitution with 4-methoxyphenol [1]. 4-Fluoro-3-(trifluoromethyl)benzoyl chloride contains both a fluoro substituent and a trifluoromethyl group, thus theoretically enabling both enhanced hydrophobicity (from the CF₃ group) and the potential for further structural diversification through the fluoro-substituent.

Polymer Chemistry Materials Science Post-Polymerization Functionalization

Role as a Pharmacophoric Element in Potent Kinase Inhibitors: QL-IX-55 Case Study

The compound QL-IX-55, which incorporates the 4-fluoro-3-(trifluoromethyl)benzoyl moiety as its core pharmacophore, is a potent inhibitor of TOR complex 1 and 2 (TORC1 and TORC2) . It demonstrated an IC₅₀ value of less than 50 nM in biochemical immunoprecipitation (IP) kinase assays and was effective in cellular assays for inhibiting substrate YPK1 phosphorylation . Importantly, QL-IX-55 is capable of inhibiting TORC2-dependent transcription, a functional profile distinct from rapamycin . While the study does not provide a direct head-to-head comparison of QL-IX-55 with an analog lacking the 4-fluoro-3-(trifluoromethyl)benzoyl group, the potent activity and unique functional profile are directly attributable to this specific building block.

Kinase Inhibition Chemical Biology Drug Discovery

Optimal R&D and Industrial Applications for 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride


Synthesis of Kinase Inhibitors and Targeted Protein Degraders (PROTACs)

Based on its role in potent inhibitors like QL-IX-55, the target compound is a strategic intermediate for medicinal chemistry groups. Its unique substitution pattern and high lipophilicity (LogP ~3.2-3.4) make it an ideal building block for introducing a metabolically stable, lipophilic pharmacophore into kinase inhibitors, receptor modulators, or PROTAC molecules [1]. Procurement is prioritized when the goal is to simultaneously increase target binding affinity and membrane permeability.

Functionalizable Fluorinated Monomers for Advanced Polymer Synthesis

For polymer and materials science R&D, this compound is procured as a bifunctional monomer for post-polymerization modification. As demonstrated by the Sandia study on related benzoyl chlorides, the target compound enables the introduction of both a hydrophobicity-enhancing trifluoromethyl group and a reactive fluoro handle onto a polymer backbone [2]. This dual functionality is valuable for creating novel functional materials, coatings, or separation media with tailored properties.

Synthesis of Fluorinated Agrochemical Intermediates

The combination of fluorine and trifluoromethyl groups is a well-established strategy in agrochemical design to enhance metabolic stability, bioavailability, and environmental persistence [3]. The target compound serves as a key intermediate for preparing a wide range of fluorinated benzoyl-containing pesticides, herbicides, and fungicides. Its procurement is justified in R&D programs aiming to improve the efficacy and field performance of crop protection agents .

Investigating Electronic Effects in Organic Reaction Mechanisms

Due to its strong and predictable electron-withdrawing character, 4-fluoro-3-(trifluoromethyl)benzoyl chloride is an excellent reagent for fundamental research in physical organic chemistry. It can be used as a model substrate to probe the kinetics and mechanisms of nucleophilic acyl substitution reactions, particularly in studies comparing the effects of mixed fluoro/trifluoromethyl substitution patterns on reaction rates and selectivity .

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